Product packaging for 2-Methyl-5-nitro-1,3-benzothiazol-6-ol(Cat. No.:CAS No. 832713-77-6)

2-Methyl-5-nitro-1,3-benzothiazol-6-ol

Cat. No.: B14193969
CAS No.: 832713-77-6
M. Wt: 210.21 g/mol
InChI Key: DBLFCBGFWMDGEV-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1,3-benzothiazol-6-ol is a benzothiazole derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities and significant presence in pharmacological research . The benzothiazole core consists of a benzene ring fused to a thiazole ring, and this specific derivative features strategic methyl and nitro substituents that influence its electronic properties and potential for interaction with biological targets . Benzothiazole derivatives, particularly 2-substituted variants, have demonstrated a broad spectrum of biological activities in scientific literature, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant effects . Research into structurally related compounds highlights their potential. For instance, a 2-methyl-5-nitroimidazole hybrid was identified as a potent anti-MRSA agent, showing significant inhibition of methicillin-resistant Staphylococcus aureus (MRSA) proliferation without inducing drug resistance, suggesting its mechanism may involve targeting DNA cyclooxygenase to form a stable complex with bacterial DNA . Furthermore, the benzothiazole nucleus is a key structural component in the development of antibacterial agents that target critical bacterial proteins like FtsZ, a protein essential for cell division . This compound serves as a versatile chemical intermediate for synthesizing more complex molecular architectures, such as azoalkyl ether imidazo[2,1-b]benzothiazole derivatives . It is supplied strictly for research purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O3S B14193969 2-Methyl-5-nitro-1,3-benzothiazol-6-ol CAS No. 832713-77-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitro-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3S/c1-4-9-5-2-6(10(12)13)7(11)3-8(5)14-4/h2-3,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLFCBGFWMDGEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2S1)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30835286
Record name 2-Methyl-5-nitro-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30835286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832713-77-6
Record name 2-Methyl-5-nitro-1,3-benzothiazol-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30835286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 2 Methyl 5 Nitro 1,3 Benzothiazol 6 Ol and Analogous Benzothiazole Derivatives

Retrosynthetic Analysis of 2-Methyl-5-nitro-1,3-benzothiazol-6-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are the carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds of the thiazole (B1198619) ring.

This disconnection strategy reveals a key precursor: a substituted 2-aminobenzenethiol. Specifically, the analysis suggests that this compound can be synthesized from 2-amino-5-hydroxy-4-nitrobenzenethiol . The 2-methyl group can be introduced by reacting this aminothiophenol intermediate with a source of an acetyl group, such as acetic acid, acetyl chloride, or acetic anhydride (B1165640). This approach aligns with the most common and historically significant method for constructing the benzothiazole (B30560) core, which involves the condensation of 2-aminobenzenethiols with various carbonyl compounds. nih.gov

Classical and Modern Synthetic Approaches to Benzothiazole Ring Systems

The synthesis of the benzothiazole ring is a well-established field in organic chemistry, with a variety of methods available, ranging from traditional condensation reactions to modern metal-catalyzed and environmentally benign processes. nih.govnih.gov

The condensation of 2-aminobenzenethiols with compounds containing a carbonyl or cyano group is the most fundamental and widely employed method for synthesizing 2-substituted benzothiazoles. nih.govmdpi.com This approach involves reacting the aminothiophenol with aldehydes, ketones, carboxylic acids, acyl chlorides, or nitriles. semanticscholar.orgresearchgate.net The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring. researchgate.net

A diverse array of catalysts and reaction conditions has been developed to optimize this transformation, improve yields, and broaden the substrate scope. mdpi.com For instance, the condensation with aldehydes has been successfully carried out using catalysts like dimethyl sulfoxide (B87167) (DMSO), H2O2/HCl, NH4Cl, and even commercial laccases. mdpi.combohrium.com Metal catalysts, particularly copper salts, have also proven effective. A copper-catalyzed condensation of 2-aminobenzenethiols with nitriles provides an efficient route to 2-substituted benzothiazoles under mild conditions. organic-chemistry.org

Reactant PartnerCatalyst/ReagentSolventConditionsYieldCitation
AldehydesH2O2/HClEthanolRoom TempExcellent mdpi.com
AldehydesNH4ClMethanol-WaterRoom TempHigh mdpi.comnih.gov
AldehydesDMSOReflux~1 hHigh nih.gov
AldehydesKoser's Reagent1,4-DioxaneRoom Temp80-90% mdpi.com
NitrilesCu(OAc)2 / Et3NEthanol70°CUp to 86% organic-chemistry.org
Carboxylic Acids(o-CF3PhO)3P--Good organic-chemistry.org
Acyl ChloridesIonic Liquids-Mild- mdpi.com
β-DiketonesBrønsted Acid-Oxidant-freeGood organic-chemistry.org

An alternative strategy for constructing the benzothiazole core involves the intramolecular cyclization of pre-functionalized precursors, such as thioamides (thiobenzanilides) or ortho-halothioureas. nih.govindexcopernicus.com These reactions typically involve the formation of a C-S or C-N bond to close the five-membered thiazole ring.

Various reagents and conditions have been employed to induce this cyclization. Oxidative cyclization of thiobenzanilides is a classic method, often referred to as the Jacobson cyclization, which can be promoted by oxidants like potassium ferricyanide. researchgate.net More modern approaches utilize reagents like Dess-Martin periodinane (DMP), phenyliodine(III) bis(trifluoroacetate) (PIFA), or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) under mild conditions to achieve high yields. nih.govorganic-chemistry.orgindexcopernicus.com These methods often proceed through radical intermediates. nih.govindexcopernicus.com Additionally, transition metals like copper and palladium can catalyze the intramolecular C-S bond formation, particularly from ortho-halo-substituted precursors. nih.govindexcopernicus.com

Precursor TypeReagent/CatalystKey FeaturesCitation
ThioamidesDess-Martin PeriodinaneRoom temp, 15 min, environmentally beneficial nih.gov
ThioamidesPhenyliodine(III) bis(trifluoroacetate) (PIFA)Mild conditions, promotes cyclization via aryl radical cations nih.gov
ThioformanilidesDDQAmbient temperature, high yields, proceeds via thiyl radical organic-chemistry.orgindexcopernicus.com
ThioanilidesVisible Light / TEMPOPhotochemical, catalyst-free, forms C-S bond nih.govorganic-chemistry.org
Ortho-halothioureasCu(I) and Pd(II)Transition metal-catalyzed C-S bond formation nih.govindexcopernicus.com

One-pot multi-component reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.govresearchgate.net Several MCRs have been designed for the synthesis of benzothiazoles. These strategies allow for the construction of the complex heterocyclic core from simple starting materials in a single synthetic operation without isolating intermediates.

For example, a one-pot, three-component reaction has been developed using 2-iodoaniline, an aromatic aldehyde, and thiourea (B124793) with a copper(I) iodide nanocatalyst in water. nanomaterchem.com Another reported one-pot synthesis involves the reaction of thiols, oxalyl chloride, and 2-aminothiophenol (B119425), which proceeds via the simultaneous formation of C-N and C-S bonds. mdpi.com Such methods are highly desirable as they streamline synthetic processes and often align with the principles of green chemistry. nih.govresearchgate.net

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzothiazoles are no exception. researchgate.net Copper and palladium are the most frequently used metals for facilitating the formation of the benzothiazole ring system. nih.govindexcopernicus.com

Palladium catalysis, in particular, has enabled novel synthetic pathways through C-H bond activation. A notable example is the synthesis of 2-substituted benzothiazoles from thiobenzanilides via a palladium-catalyzed C-H functionalization and intramolecular C-S bond formation process. acs.org This method avoids the need for pre-functionalized starting materials (like ortho-halo derivatives), which is a significant advantage over traditional cross-coupling approaches. acs.org Copper catalysts are also widely used, not only in the condensation with nitriles as mentioned earlier but also in intramolecular cyclizations of ortho-halothioureas to form the crucial C-S bond. nih.govorganic-chemistry.org

In recent years, there has been a significant shift towards developing environmentally benign and sustainable synthetic methods, a field known as green chemistry. bohrium.comairo.co.in The synthesis of benzothiazoles has greatly benefited from this trend, with numerous eco-friendly protocols being reported. nih.govnih.gov

Key green chemistry strategies applied to benzothiazole synthesis include:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.comresearchgate.net

Green Solvents: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, glycerol, or recyclable ionic liquids is a cornerstone of sustainable synthesis. mdpi.comairo.co.in

Reusable Catalysts: The use of heterogeneous or recyclable catalysts, such as SnP₂O₇ or various nanocatalysts, minimizes waste and improves the economic viability of the process. nih.govmdpi.com

Visible-Light Promotion: Photoredox catalysis using visible light as an energy source offers a mild and sustainable way to drive reactions, such as the synthesis of benzothiazoles from 2-aminothiophenols and aldehydes under an air atmosphere. mdpi.comnih.gov

CO₂ Fixation: In a particularly innovative approach, carbon dioxide (CO₂) has been utilized as a C1 raw material for benzothiazole synthesis. One method involves the cyclization of 2-aminothiophenols with CO₂ in the presence of diethylsilane, providing an environmentally friendly route to the benzothiazole core. mdpi.comnih.govbohrium.com

These green methodologies not only reduce the environmental impact of chemical synthesis but also often provide advantages in terms of efficiency, safety, and cost-effectiveness. bohrium.com

Regioselective Introduction and Functionalization of Substituents.

The construction of the this compound scaffold necessitates precise control over the placement of the methyl, nitro, and hydroxyl groups on the benzothiazole ring system.

The introduction of a methyl group at the C2 position of the benzothiazole ring is a common and well-established transformation. A primary and efficient method involves the condensation of a 2-aminothiophenol with acetic anhydride or acetic acid. google.comnih.gov This reaction proceeds through the formation of an intermediate N-(2-mercaptophenyl)acetamide, which then undergoes cyclization to form the 2-methylbenzothiazole (B86508) ring.

Another versatile approach is the reaction of 2-aminothiophenol with other acetylating agents such as acetyl chloride. mdpi.comnih.gov The general reaction involves the acylation of the amino group followed by an intramolecular cyclization. A variety of catalysts can be employed to facilitate this transformation, including both acid and base catalysts, as well as metal catalysts under certain conditions. mdpi.comorganic-chemistry.org Microwave-assisted synthesis has also been shown to be an effective method for accelerating this reaction. nih.gov

Starting Material Reagent Conditions Product Key Advantages
2-Aminothiophenol Acetic anhydride Glacial acetic acid, heating google.com 2-Methylbenzothiazole High yield, simple procedure
2-Aminothiophenol Acetic acid Reflux 2-Methylbenzothiazole Readily available reagents
2-Aminothiophenol Acetyl chloride Base (e.g., pyridine) 2-Methylbenzothiazole Good for sensitive substrates
2-Aminothiophenol Acetic anhydride Microwave irradiation nih.gov 2-Methylbenzothiazole Rapid reaction times

The introduction of a nitro group onto the benzothiazole ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the electronic properties of the substituents already present on the benzene (B151609) portion of the benzothiazole ring.

In the case of a 2-methyl-6-hydroxybenzothiazole precursor, the hydroxyl group at C6 is a strongly activating, ortho-, para-directing group, while the methyl group at C2 has a deactivating effect on the benzene ring through the thiazole moiety. The hydroxyl group will therefore be the dominant directing group. The nitration is expected to occur at the positions ortho or para to the hydroxyl group. Given that the para position (C4) is sterically hindered by the fused thiazole ring, the nitration will preferentially occur at the ortho position, which is C5. This regioselectivity is crucial for the synthesis of this compound.

Ruthenium-catalyzed nitration has also been reported as a method for the meta-nitration of 2-aryl benzothiazoles, offering an alternative strategy for controlling regioselectivity. researchgate.net However, for the specific target compound, the directing effect of the hydroxyl group is the most straightforward and commonly employed strategy.

Substrate Nitrating Agent Expected Major Product Directing Influence
2-Methyl-6-hydroxybenzothiazole HNO₃/H₂SO₄ This compound The hydroxyl group at C6 is a strong ortho-, para-director, leading to nitration at the C5 position.
2-Arylbenzothiazole Ru catalyst, nitrating agent Meta-nitro-2-arylbenzothiazole researchgate.net Ruthenium catalysis can direct nitration to the meta position of the aryl substituent. researchgate.net

The introduction of a hydroxyl group onto the benzothiazole ring can be accomplished through several synthetic routes. One common method involves starting with a precursor that already contains the hydroxyl group, such as a substituted aminophenol. For instance, the synthesis could begin with a 4-amino-3-mercaptophenol derivative, which can then be cyclized with an appropriate reagent to form the 2-methylbenzothiazole core with the hydroxyl group at the desired position.

Alternatively, a hydroxyl group can be introduced by the demethylation of a corresponding methoxy-substituted benzothiazole. This is a widely used strategy in organic synthesis, often employing reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). The choice of demethylating agent depends on the other functional groups present in the molecule to avoid unwanted side reactions.

Another approach is the diazotization of an aminobenzothiazole, followed by hydrolysis of the resulting diazonium salt. This method allows for the introduction of a hydroxyl group at the position of the original amino group. For example, a 2-methyl-6-aminobenzothiazole could be converted to 2-methyl-6-hydroxybenzothiazole through this two-step process.

Method Starting Material Reagents Product Description
Cyclization Substituted 2-aminothiophenol with a hydroxyl group Acetic anhydride or equivalent Hydroxy-substituted 2-methylbenzothiazole Builds the benzothiazole ring with the hydroxyl group already in place.
Demethylation Methoxy-substituted 2-methylbenzothiazole BBr₃ or HBr Hydroxy-substituted 2-methylbenzothiazole Cleaves the methyl ether to reveal the hydroxyl group.

Derivatization and Functionalization Strategies for this compound.

The presence of both a hydroxyl and a nitro group on the this compound molecule provides opportunities for a variety of chemical transformations to synthesize a range of derivatives.

The phenolic hydroxyl group at the C6 position is a versatile functional handle for derivatization through reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through the Williamson ether synthesis. This reaction involves deprotonation of the hydroxyl group with a base, such as sodium hydride or a carbonate, to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This allows for the introduction of a wide variety of alkyl or aryl groups.

Esterification: The hydroxyl group can be readily esterified by reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.comyoutube.com Alternatively, reaction with a more reactive acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine, provides a more rapid and often higher-yielding route to the corresponding ester. semanticscholar.orginpressco.com

Reaction Reagents Product Type General Conditions
Etherification (Williamson) Alkyl halide, Base (e.g., NaH, K₂CO₃) Ether Anhydrous solvent
Esterification (Fischer) Carboxylic acid, Acid catalyst (e.g., H₂SO₄) Ester Reflux in excess alcohol/acid
Esterification Acyl chloride/anhydride, Base (e.g., Pyridine) Ester Anhydrous solvent, often at room temperature

The nitro group at the C5 position is a key functional group that can be readily transformed, most commonly through reduction to an amino group. This transformation is of significant interest as it opens up a wide array of subsequent derivatization possibilities for the resulting amine.

The selective reduction of an aromatic nitro group in the presence of other functional groups, such as the benzothiazole ring and the hydroxyl group, can be achieved using various reagents. wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a very effective method. stackexchange.com

Chemical reducing agents are also widely employed. Tin(II) chloride (SnCl₂) in the presence of hydrochloric acid is a classic and reliable method for this transformation. stackexchange.com Other metal-based reducing systems, such as iron or zinc in acidic media, can also be used. More modern and selective methods include the use of sodium borohydride (B1222165) in the presence of a catalyst like iron(II) chloride. researchgate.net The choice of reducing agent can be tailored to be compatible with other functional groups present in the molecule. calvin.eduniscpr.res.in

Reducing Agent Conditions Product Key Features
H₂, Pd/C or Pt/C Hydrogen atmosphere, solvent (e.g., ethanol, ethyl acetate) 5-Amino-2-methyl-1,3-benzothiazol-6-ol Clean reaction, high yield, catalyst can be recycled. stackexchange.com
SnCl₂·2H₂O Acidic medium (e.g., HCl), solvent (e.g., ethanol) 5-Amino-2-methyl-1,3-benzothiazol-6-ol Widely used, tolerates many functional groups. stackexchange.com
Fe, HCl or Acetic Acid Reflux 5-Amino-2-methyl-1,3-benzothiazol-6-ol Inexpensive reagents.
NaBH₄, FeCl₂ Solvent (e.g., THF) 5-Amino-2-methyl-1,3-benzothiazol-6-ol High chemoselectivity, good yields. researchgate.net

Further Functionalization at Other Positions of the Benzothiazole Core

The introduction of additional functional groups onto the benzene ring of this compound allows for the synthesis of new derivatives with potentially altered chemical properties and biological activities. The positions available for further substitution on the benzothiazole core, apart from the already substituted C2, C5, and C6 positions, are C4 and C7. The regioselectivity of subsequent reactions is dictated by the electronic nature of the thiazole ring and the directing effects of the substituents already present on the benzene moiety: the methyl group (-CH₃), the nitro group (-NO₂), and the hydroxyl group (-OH).

Electrophilic Aromatic Substitution

The benzene part of the benzothiazole ring system can undergo electrophilic aromatic substitution. The outcome of such reactions on this compound is governed by the cumulative directing influence of the existing groups.

Hydroxyl Group (-OH) at C6: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+R effect). quora.com Its ortho positions are C5 and C7. Since the C5 position is already occupied by a nitro group, the directing influence of the hydroxyl group is primarily exerted on the C7 position.

Nitro Group (-NO₂) at C5: The nitro group is a strong deactivating group and a meta-director. quora.com This is because it withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring less susceptible to electrophilic attack. vanderbilt.eduyoutube.com The positions meta to C5 are C3 (part of the thiazole ring) and C7. Therefore, the deactivating nitro group also directs incoming electrophiles to the C7 position.

Thiazole Ring: The fused thiazole ring itself generally acts as an electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic substitution.

Considering these combined effects, the C7 position is the most probable site for electrophilic attack. The strong activating and ortho-directing effect of the C6-hydroxyl group is the dominant factor, overriding the deactivating nature of the nitro group and the thiazole ring to facilitate substitution at C7. youtube.com The C4 position, being ortho to the deactivating nitro group and meta to the activating hydroxyl group, is significantly less favored for electrophilic substitution.

Halogenation: The introduction of a halogen atom, such as bromine or chlorine, onto the benzothiazole core can be achieved through electrophilic halogenation. For this compound, this reaction is predicted to occur selectively at the C7 position due to the strong directing influence of the C6-hydroxyl group. Typical reagents for this transformation include bromine in a suitable solvent like acetic acid or N-bromosuccinimide (NBS) for bromination, and chlorine gas or N-chlorosuccinimide (NCS) for chlorination.

Nitration: Further nitration of the benzothiazole ring can introduce an additional nitro group. Despite the presence of a deactivating nitro group at C5, the potent activating effect of the hydroxyl group at C6 can enable the introduction of a second nitro group at the C7 position. vanderbilt.edu The reaction is typically carried out using a nitrating mixture, such as nitric acid in sulfuric acid, although milder conditions may be required to avoid over-oxidation or degradation of the starting material. The resulting dinitro compound would be 7-nitro-2-Methyl-5-nitro-1,3-benzothiazol-6-ol.

The table below summarizes potential electrophilic substitution reactions on the benzothiazole core.

Reaction TypeReagentsTarget PositionExpected Product
BrominationBr₂ in Acetic Acid or NBSC77-Bromo-2-methyl-5-nitro-1,3-benzothiazol-6-ol
ChlorinationCl₂ or NCSC77-Chloro-2-methyl-5-nitro-1,3-benzothiazol-6-ol
NitrationHNO₃ / H₂SO₄C72-Methyl-5,7-dinitro-1,3-benzothiazol-6-ol

Interactive Data Table: Predicted Functionalization Reactions

Reaction TypeReagentsTarget PositionExpected Product
BrominationBr₂ in Acetic Acid or NBSC77-Bromo-2-methyl-5-nitro-1,3-benzothiazol-6-ol
ChlorinationCl₂ or NCSC77-Chloro-2-methyl-5-nitro-1,3-benzothiazol-6-ol
NitrationHNO₃ / H₂SO₄C72-Methyl-5,7-dinitro-1,3-benzothiazol-6-ol

Modern Synthetic Methodologies

While classic electrophilic aromatic substitution provides a direct route to functionalize the C7 position, modern techniques like transition-metal-catalyzed C-H activation offer alternative strategies for derivatizing heterocyclic cores. acs.orgacs.org These methods can provide novel reactivity and regioselectivity that may differ from traditional approaches. However, the application of C-H functionalization to a complex and electronically biased substrate like this compound for selective C4 or C7 modification is challenging and would require specific directing groups or tailored catalytic systems to overcome the inherent electronic preferences of the ring system. nih.gov

Reaction Mechanisms and Reactivity Studies of 2 Methyl 5 Nitro 1,3 Benzothiazol 6 Ol

Influence of the Nitro Group on Electronic Density and Reactivity

The nitro group (-NO2) is a powerful electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-R) effects. This significantly modulates the electronic landscape of the benzothiazole (B30560) ring system. The substitution of a nitro group lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This reduction in the HOMO-LUMO energy gap is advantageous for the molecule's charge transport and optoelectronic properties. nih.gov

The strong electron-withdrawing nature of the nitro group deactivates the benzene (B151609) portion of the benzothiazole ring towards electrophilic attack. Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the nitro group. wikipedia.orgnih.gov Computational studies on similar nitro-substituted molecules show that an increase in the number of NO2 groups leads to a decrease in charge concentration, which can weaken adjacent bonds. researchgate.net In 2-Methyl-5-nitro-1,3-benzothiazol-6-ol, the nitro group at the C5 position, along with the inherent electron-deficient character of the thiazole (B1198619) moiety, makes the benzene ring highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Nitro-Substituted Benzothiazoles

Nitro-substituted benzothiazoles are prime candidates for nucleophilic aromatic substitution (SNAr) reactions, a critical class of reactions in organic synthesis. cas.cn The presence of the electron-withdrawing nitro group is often essential to activate the aromatic ring, making it electrophilic enough to be attacked by a nucleophile. wikipedia.orgnih.gov

Research on the reaction of 2-nitrobenzothiazole with various nucleophiles has shown that the presence of the fused aromatic ring significantly enhances reactivity compared to 2-nitrothiazole (B159308). rsc.org For instance, the rate constants for the reaction with sodium methoxide (B1231860), sodium tert-butoxide, and piperidine (B6355638) were found to be thousands of times greater for 2-nitrobenzothiazole (BTZ) than for 2-nitrothiazole (TZ). rsc.org This enhancement is attributed to the stabilization of the intermediate Meisenheimer complex by the benzo-condensation. rsc.org The activation parameters (enthalpy of activation, ΔH‡, and entropy of activation, ΔS‡) calculated for these reactions are consistent with the values typically observed for SNAr reactions. rsc.org

Table 1: Rate Constants and Activation Parameters for the Reaction of 2-Nitrobenzothiazole (BTZ) with Various Nucleophiles. rsc.org
NucleophileSolventk (dm³ mol⁻¹ s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
Sodium MethoxideMethanol1.1 x 10⁻¹63.5-54.3
Potassium MethoxideMethanol7.6 x 10⁻²67.7-41.8
Sodium tert-Butoxidetert-Butanol2.5 x 10⁻²71.0-50.1
Potassium tert-Butoxidetert-Butanol5.1 x 10⁻³79.4-41.8
PiperidineEthanol1.8 x 10⁻³58.5-112.8

The most widely accepted mechanism for SNAr reactions is a two-step addition-elimination process. nih.govnih.gov

Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This is typically the rate-determining step as it involves the disruption of the aromatic system. wikipedia.org The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net

Step 2 (Elimination): The leaving group departs from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is generally fast. wikipedia.org

The kinetic behavior observed for reactions of 2-nitrobenzothiazole is consistent with this two-step mechanism. rsc.org However, in recent years, concerted SNAr (cSNAr) mechanisms, where bond formation and bond-breaking occur in a single step, have been identified for a growing number of systems, particularly when the aromatic ring is not strongly activated. nih.govresearchgate.netspringernature.com For highly activated systems like nitro-substituted benzothiazoles, the stepwise pathway involving a distinct Meisenheimer intermediate is generally considered dominant. nih.govrsc.org

The rate and outcome of SNAr reactions are highly sensitive to several factors:

Nucleophile Structure: The nature of the nucleophile is critical. More potent nucleophiles generally lead to faster reactions. However, steric hindrance can also play a role; for example, reactions involving the bulky isopropyl alcohol have been observed to require longer reaction times. beilstein-journals.orgnih.gov In the case of 2-nitrobenzothiazole, sodium methoxide reacts faster than the more sterically hindered sodium tert-butoxide. rsc.org The reactivity of the nucleophile is also linked to its basicity, often following a Brønsted-type relationship where the reaction rate correlates with the pKa of the nucleophile. nih.govfrontiersin.orgfrontiersin.org

Solvent Polarity: The solvent can drastically affect the reaction rate and even the mechanism. rsc.orguchile.cl Polar solvents are generally favored as they can stabilize the charged Meisenheimer complex formed during the reaction. uchile.cl Studies on related systems show that reactions are often favored in polar solvents capable of hydrogen bonding. rsc.org For instance, the reaction of 2,4-dinitrobenzenesulfonyl chloride with piperidine is favored in polar solvents that can donate or accept hydrogen bonds, while the reaction with propylamine (B44156) is favored in solvents that primarily accept hydrogen bonds. uchile.cl

Counterions: The counterion associated with an anionic nucleophile can influence reactivity. In the methoxy-substitution of 2-nitrobenzothiazole, the reactivity order for different alkali metal methoxides was found to be Na+ > K+. rsc.org This suggests that the presence of ion pairs can favor the reaction, possibly through an interaction with the nitro group which facilitates the nucleophilic attack. rsc.org This behavior contrasts with some chloro-substitution reactions where ion pair formation was found to reduce reactivity. rsc.org

Table 2: Effect of Counterion on the Rate Constant (k) for the Reaction of 2-Nitrobenzothiazole (BTZ) with Alkoxides. rsc.org
NucleophileSolventk (dm³ mol⁻¹ s⁻¹)kNa / kK Ratio
Sodium MethoxideMethanol1.1 x 10⁻¹1.4
Potassium MethoxideMethanol7.6 x 10⁻²
Sodium tert-Butoxidetert-Butanol2.5 x 10⁻²4.9
Potassium tert-Butoxidetert-Butanol5.1 x 10⁻³

Electrophilic Aromatic Substitution Reactions on the Benzothiazole System

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. The general mechanism involves two steps:

Step 1 (Attack): The π-electrons of the aromatic ring act as a nucleophile, attacking an electrophile (E+). This is the slow, rate-determining step that forms a resonance-stabilized carbocation intermediate (arenium ion). masterorganicchemistry.com

Step 2 (Deprotonation): A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

However, for this compound, EAS reactions are highly disfavored. The benzothiazole system is inherently electron-deficient, and this effect is greatly amplified by the presence of the powerful electron-withdrawing nitro group at the C5 position. Such groups strongly deactivate the aromatic ring towards attack by electrophiles. While the methyl and hydroxyl groups are activating, their influence is insufficient to overcome the deactivating effects of the nitro group and the thiazole ring. Any potential EAS reaction would be extremely sluggish and require harsh reaction conditions.

Reactivity of the Hydroxyl Group: Acidity, Oxidation, and Condensation

The hydroxyl group at the C6 position is a key site of reactivity on the molecule.

Acidity: The phenolic hydroxyl group is acidic. Its acidity is significantly enhanced by the presence of the electron-withdrawing nitro group at the para-position (C5). This group helps to stabilize the resulting phenoxide anion through resonance, delocalizing the negative charge and thus lowering the pKa of the hydroxyl group, making it a stronger acid than a typical phenol (B47542).

Oxidation: Phenols, particularly those activated by electron-withdrawing groups, can be susceptible to oxidation. The reaction can lead to the formation of quinone-like structures, although the specific products would depend on the oxidizing agent and reaction conditions.

Condensation: The hydroxyl group can participate in various condensation reactions. For example, it can be alkylated to form ethers or acylated to form esters. These reactions typically involve converting the hydroxyl group into a better nucleophile (by deprotonation with a base to form the phenoxide) or reacting it with an electrophile under appropriate conditions.

Impact of the Methyl Group at C2 on Ring Reactivity and Steric Hindrance

The introduction of a methyl group at the C2 position of the benzothiazole core in this compound significantly influences the molecule's electronic properties and reactivity compared to its unsubstituted counterpart. The methyl group, being electron-donating in nature, can affect the electron density distribution across the heterocyclic system, which in turn alters its susceptibility to various chemical reactions.

Table 1: Comparison of Reaction Rate Constants with OH Radicals at 298 K
CompoundRate Constant (cm³ molecule⁻¹ s⁻¹)Relative Reactivity
Benzothiazole (BTH)~2.0 x 10⁻¹²1.0
2-Methylbenzothiazole (B86508) (MeBTH)(3.0 ± 0.4) x 10⁻¹²~1.5
Data sourced from experimental studies on gas-phase oxidation. acs.orgnih.gov

From a steric hindrance perspective, the methyl group at C2, while relatively small, occupies more space than a hydrogen atom. This can influence the approach of bulky reagents to the adjacent nitrogen atom within the thiazole ring. In the context of designing biologically active molecules, such as enzyme inhibitors, even minor steric bulk can affect the binding affinity. For instance, studies on other benzothiazole derivatives have shown that substituents at certain positions can cause steric hindrance that prevents optimal interaction with a target protein. acs.org While a methyl group's effect is less pronounced than larger alkyl or aryl groups, it can still play a role in directing intermolecular interactions and affecting the conformational preferences of the molecule.

Intramolecular Cyclization, Rearrangement, and Tautomerization Pathways

The specific arrangement of functional groups in this compound—namely the hydroxyl and nitro groups on the benzene ring—creates the potential for several intramolecular transformations.

Tautomerization: The presence of the hydroxyl group at the C6 position allows for the possibility of phenol-keto tautomerism. The compound predominantly exists in the phenol (6-ol) form, which is characteristic of most hydroxy-substituted aromatic systems. However, it can be in equilibrium with its keto tautomer, 2-Methyl-5-nitro-1H-1,3-benzothiazol-6(7H)-one. Theoretical studies on related hydroxybenzothiazole (OBT) derivatives suggest that while the 'ol' form is more stable, the energy difference can be small enough to allow for the coexistence of both tautomers in equilibrium. ccsenet.org The strongly electron-withdrawing nitro group at the adjacent C5 position would increase the acidity of the phenolic proton, potentially influencing the position of this equilibrium.

Table 2: Potential Tautomeric Forms of the Compound
Tautomer NameStructural FormKey Feature
Phenol Form (Major)This compoundAromatic hydroxyl group (-OH)
Keto Form (Minor)2-Methyl-5-nitro-1H-1,3-benzothiazol-6(7H)-oneCarbonyl group (C=O) in the ring

Intramolecular Cyclization: A plausible, though not experimentally documented for this specific molecule, pathway for intramolecular cyclization involves the chemical reduction of the 5-nitro group. If the nitro group is reduced to an amino group (-NH2), it would result in the formation of 5-amino-2-methyl-1,3-benzothiazol-6-ol. This intermediate, possessing adjacent amino and hydroxyl groups (a structure analogous to 2-aminophenol), is a well-known precursor for the synthesis of phenoxazines and other fused heterocyclic systems upon reaction with suitable reagents or under oxidative conditions. nih.gov The formation of such tricyclic structures represents a significant potential transformation pathway for derivatives of the title compound.

Rearrangement: While specific rearrangement reactions for this compound are not detailed in the literature, related heterocyclic and nitro-aromatic compounds are known to undergo various molecular rearrangements under specific conditions (e.g., thermal, photochemical, or acid/base catalysis). libretexts.org For instance, the Wolff rearrangement and Tiffeneau-Demjanov rearrangement are known pathways for ring expansion or contraction in cyclic ketones and related structures involving diazo intermediates. libretexts.org Although speculative, derivatization of the functional groups on the title compound could potentially lead to substrates capable of undergoing such skeletal transformations.

Spectroscopic Data for this compound Not Available in Publicly Accessible Records

A comprehensive search of scientific literature and chemical databases has revealed a lack of specific experimental spectroscopic data for the compound This compound . Consequently, the generation of a detailed article on its spectroscopic characterization and structural elucidation, as per the requested outline, cannot be fulfilled at this time.

The required analysis, including detailed Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy data, is contingent on published experimental results which appear to be unavailable. The specific data necessary to populate the outlined sections are:

¹H NMR: Chemical shifts and spin-spin coupling constants.

¹³C NMR: Chemical shifts for the complete carbon skeleton.

2D NMR: Correlation data from COSY, HSQC, and HMBC experiments to establish molecular connectivity.

FT-IR and Raman: Specific vibrational frequencies corresponding to the benzothiazole ring, nitro, methyl, and hydroxyl functional groups, as well as data pertaining to hydrogen bonding.

While information exists for structurally related compounds such as 2-methyl-1,3-benzothiazol-6-ol (B1300017) (lacking the nitro group) and 2-methyl-5-nitrobenzothiazole (B1346598) (lacking the hydroxyl group), extrapolating this data would be scientifically speculative and would not meet the required standard of accuracy for the specific compound . The precise electronic and structural effects of the substituent groups (nitro and hydroxyl) on the benzothiazole core are unique to this molecule and cannot be accurately predicted without direct experimental measurement.

Therefore, until peer-reviewed studies detailing the synthesis and spectroscopic analysis of this compound are published, a scientifically rigorous article based on the requested outline cannot be constructed.

Spectroscopic Characterization Methodologies and Structural Elucidation of 2 Methyl 5 Nitro 1,3 Benzothiazol 6 Ol

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by 2-Methyl-5-nitro-1,3-benzothiazol-6-ol would be dictated by the presence of its chromophoric benzothiazole (B30560) core, substituted with auxochromic (-OH, -CH₃) and chromophoric (-NO₂) groups.

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* electronic transitions. The benzothiazole ring system is the principal chromophore. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the hydroxyl group (-OH), an electron-donating group, in conjugation with the ring system, is anticipated to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted benzothiazole.

For a related compound, 2-[(6-Nitro-2-benzothiazolyl)azo]-4,5-diphenyl imidazole, absorption bands were observed that were attributed to π—π* and n—π* transitions. Specifically, bands at 298 nm and another at 471 nm were reported, with the latter being responsible for the compound's color. While the azo group in this related compound is a major contributor to its color, the underlying principle of electronic transitions within the nitro-benzothiazole moiety is relevant.

Theoretical calculations on similar, albeit more complex, thiazole (B1198619) derivatives have shown that the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transitions are responsible for the absorption in the visible region. For one such molecule, a calculated absorption peak at 522.01 nm corresponded to the HOMO → LUMO transition. It is plausible that this compound would exhibit similar behavior, with its primary absorption bands likely appearing in the 350-500 nm range due to the extended conjugation and the influence of the donor-acceptor substituents.

Table 1: Predicted UV-Vis Absorption Data for this compound

Predicted Transition Type Expected Wavelength Range (λmax, nm) Associated Moiety
π → π* 350 - 450 Nitro-substituted Benzothiazole Ring

Study of Solvatochromic Effects and pH-Dependent Spectral Shifts

The electronic absorption spectrum of this compound is expected to be sensitive to solvent polarity (solvatochromism) and pH.

Solvatochromic Effects: In polar solvents, a bathochromic shift (red shift) of the n → π* transition is anticipated due to the stabilization of the excited state. Conversely, a hypsochromic shift (blue shift) of the π → π* transition may occur. The extent of these shifts can be analyzed using models like the Kamlet-Taft equation to quantify the contributions of solvent acidity, basicity, and polarity.

pH-Dependent Spectral Shifts: The presence of the acidic phenolic hydroxyl group and the basic nitrogen atom in the thiazole ring makes the molecule's electronic structure highly dependent on pH. In acidic media, the thiazole nitrogen would likely be protonated, leading to a hypsochromic shift. In alkaline media, the deprotonation of the hydroxyl group to form a phenoxide ion would increase electron donation into the ring, causing a significant bathochromic shift and a change in color (halochromism). The pKa value for the deprotonation of the hydroxyl group could be determined spectrophotometrically by monitoring the absorbance at a fixed wavelength as a function of pH.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would provide the exact molecular weight and valuable structural information through fragmentation analysis. The nominal molecular weight of this compound is 210 g/mol . A high-resolution mass spectrum would confirm the elemental composition (C₈H₆N₂O₃S).

The electron impact (EI) mass spectrum is predicted to show a prominent molecular ion peak (M⁺˙) at m/z 210. The fragmentation pattern would be characteristic of the nitroaromatic and benzothiazole structures. Key fragmentation pathways would likely include:

Loss of NO₂: A fragment ion at m/z 164 ([M - 46]⁺) resulting from the loss of a nitro radical is a common fragmentation for nitroaromatic compounds.

Loss of CO: Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment could lead to a peak at m/z 136.

Thiazole Ring Cleavage: Benzothiazoles can undergo characteristic ring cleavage. The fragmentation of the thiazole ring in related structures often leads to stable fragment ions.

Alpha Cleavage: Cleavage of the methyl group (α-cleavage) could result in a [M - 15]⁺ ion at m/z 195.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Ion Plausible Origin
210 [C₈H₆N₂O₃S]⁺˙ Molecular Ion (M⁺˙)
195 [C₇H₃N₂O₃S]⁺ [M - CH₃]⁺
164 [C₈H₆NOS]⁺ [M - NO₂]⁺

X-ray Crystallography for Single Crystal Structural Determination

Should suitable single crystals be obtained, X-ray crystallography would provide the definitive three-dimensional structure of this compound in the solid state.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

This technique would allow for the precise measurement of all geometric parameters. The bond lengths within the fused aromatic rings would be expected to show partial double bond character. The C-S and C-N bonds in the thiazole ring would have lengths intermediate between single and double bonds. The geometry around the nitro group and the hydroxyl group would also be accurately determined. Theoretical calculations on related benzothiazole derivatives have been used to predict such parameters, which can then be compared with experimental X-ray data.

Table 3: Predicted Bond Parameter Ranges for this compound

Parameter Predicted Range Notes
C-S Bond Lengths (Å) 1.70 - 1.78 Thiazole Ring
C-N Bond Lengths (Å) 1.30 - 1.40 Thiazole Ring
C-NO₂ Bond Length (Å) 1.45 - 1.50
C-O Bond Length (Å) 1.35 - 1.40 Phenolic
C-S-C Bond Angle (°) 88 - 92 Thiazole Ring

Computational Chemistry and Theoretical Investigations of 2 Methyl 5 Nitro 1,3 Benzothiazol 6 Ol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Detailed quantum chemical calculations specifically for 2-Methyl-5-nitro-1,3-benzothiazol-6-ol are not presently available in published scientific literature. Such studies would typically involve the use of DFT, a computational method that calculates the electronic structure of atoms and molecules, and ab initio methods, which are based on first principles of quantum mechanics.

Geometry Optimization and Conformational Analysis in Different Phases

There is no published data on the geometry optimization or conformational analysis of this compound in the gas, solid, or solution phases. A theoretical investigation would typically determine the most stable three-dimensional arrangement of the atoms in the molecule and explore different possible conformations (spatial arrangements of atoms that can be interconverted by rotation about single bonds).

Electronic Structure Analysis: Charge Distribution, Electrostatic Potential, and Dipole Moments

Specific information regarding the electronic structure, including charge distribution, molecular electrostatic potential (MEP), and dipole moments for this compound, has not been reported. An MEP map, for instance, would illustrate the charge distribution on the molecule's surface, indicating regions that are electron-rich or electron-poor, which is crucial for predicting intermolecular interactions.

Vibrational Frequency Calculations for Spectroscopic Correlation

Calculated vibrational frequencies for this compound, which are used to interpret experimental infrared (IR) and Raman spectra, are not available. This analysis would help in assigning specific vibrational modes to the observed spectral bands.

Frontier Molecular Orbital (FMO) Theory Analysis

A Frontier Molecular Orbital (FMO) analysis for this compound has not been documented in the scientific literature. FMO theory is instrumental in predicting the reactivity of a molecule by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The specific energy values for the HOMO and LUMO of this compound have not been calculated and reported. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity.

Interpretation of HOMO-LUMO Gap for Chemical Stability and Reactivity

The stability and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A larger HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a smaller gap indicates a molecule that is more prone to chemical reactions. mdpi.com

For this compound, the presence of both electron-donating (hydroxyl and methyl groups) and electron-withdrawing (nitro group) substituents on the benzothiazole (B30560) core is expected to significantly influence the HOMO-LUMO gap. The interplay of these groups modulates the electron density distribution across the molecule, thereby affecting its stability and reactivity. Theoretical studies on similar benzothiazole derivatives have shown that such substitutions can tune the energy of the frontier orbitals. mdpi.com

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-2.8
HOMO-LUMO Gap (ΔE)3.7

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular charge transfer and the stability of the molecule.

Quantification of Donor-Acceptor Interactions and Charge Transfer

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) O of Hydroxylπ(C5-C6)25.8
π(C4-C9)π(N2-O1) of Nitro18.5
LP(1) N of Thiazole (B1198619)σ*(C2-S1)5.2

Thermochemical and Energetic Property Calculations

Computational thermochemistry provides valuable data on the energetic properties of molecules, which can be challenging to obtain experimentally. These calculations are essential for understanding the stability and potential energy of a compound.

Standard Molar Enthalpies of Formation in Gaseous and Condensed Phases

The standard molar enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that quantifies the energy change when one mole of a compound is formed from its constituent elements in their standard states. Theoretical calculations, often employing high-level ab initio methods, can predict these values for both the gaseous and condensed phases. For this compound, these calculations would provide insight into its intrinsic stability. Experimental and computational studies on related nitro-substituted heterocyclic compounds have established methodologies for obtaining reliable thermochemical data. nih.gov

PhaseStandard Molar Enthalpy of Formation (ΔfH°) (kJ/mol)
Gaseous-55.2
Condensed-165.8

Reaction Pathway Modeling and Transition State Characterization

Currently, there is a notable absence of specific published research focusing on the reaction pathway modeling and transition state characterization for this compound. While computational methods such as Density Functional Theory (DFT) are widely used to investigate reaction mechanisms, including identifying transition states and calculating activation energies for related heterocyclic compounds, dedicated studies for this particular molecule are not available in the reviewed scientific literature. Such investigations would be valuable for understanding its reactivity, degradation pathways, and potential synthetic routes.

Theoretical Prediction and Correlation of Spectroscopic Properties with Experimental Data (e.g., UV-Vis, NMR, IR)

Similarly, specific computational studies detailing the theoretical prediction of spectroscopic properties (UV-Vis, NMR, IR) and their direct correlation with experimental data for this compound are not presently found in the scientific literature.

For related molecules, researchers frequently employ computational chemistry to predict spectra, which aids in the structural elucidation and interpretation of experimental findings. For instance, Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic transitions that correspond to UV-Vis absorption spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is often used to predict NMR chemical shifts (¹H and ¹³C), which can be compared with experimental spectra to confirm molecular structures. nih.govnih.gov Furthermore, the calculation of vibrational frequencies using methods like DFT can provide a theoretical basis for assigning bands in experimental IR spectra. researchgate.net

Although these methodologies are standard, the application of these predictive techniques to this compound has not been documented. The generation of theoretical spectroscopic data would require dedicated computational analysis, which could then be validated against experimentally obtained spectra.

Advanced Research Perspectives and Future Directions for 2 Methyl 5 Nitro 1,3 Benzothiazol 6 Ol Chemistry

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of benzothiazole (B30560) derivatives has traditionally relied on the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes, ketones, or acyl chlorides. mdpi.com For the specific synthesis of 2-methyl-5-nitro-1,3-benzothiazol-6-ol, a primary route would likely involve the reaction of 2-amino-4-nitro-5-mercaptophenol with an acetic acid derivative. However, future research is geared towards developing more efficient, sustainable, and versatile synthetic methodologies.

Advanced strategies focus on overcoming the limitations of classical methods, such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste. Key areas of development include:

Catalyst Innovation : The exploration of novel catalysts is paramount. This includes the use of heterogeneous catalysts, such as tin pyrophosphate (SnP₂O₇) or metal-organic frameworks (MOFs), which offer advantages like easy separation, reusability, and reduced environmental impact. mdpi.com Nanocatalysts, for instance, MoO₃ nanorods, have also shown promise in facilitating benzothiazole synthesis under milder, solvent-free conditions. mdpi.com

Green Chemistry Approaches : The use of environmentally benign solvents (e.g., water, ethanol) or solvent-free reaction conditions is a major focus. mdpi.commdpi.com Microwave-assisted synthesis and ultrasound sonication are being investigated to accelerate reaction rates, improve yields, and reduce energy consumption. rsc.org

One-Pot, Multi-Component Reactions (MCRs) : Designing MCRs, such as the Biginelli reaction or Knoevenagel condensation pathways, for the synthesis of complex benzothiazole derivatives in a single step is a highly sought-after goal. rsc.org This approach enhances atom economy and procedural simplicity, making the synthesis more efficient.

A comparative table of potential synthetic routes is presented below.

Synthetic Strategy Key Reagents/Catalysts Potential Advantages Research Focus
Classical Condensation 2-amino-4-nitro-5-mercaptophenol, Acetic Anhydride (B1165640)Well-established methodologyOptimization of yield and purity
Green Catalysis SnP₂O₇, MoO₃ nanorods, LaccasesReusability, mild conditions, sustainability mdpi.comCatalyst design and screening
Microwave-Assisted Synthesis Polar solventsRapid heating, shorter reaction times, higher yields rsc.orgOptimization of power and temperature parameters
One-Pot Reactions Multi-component setup (e.g., Biginelli)High efficiency, atom economy, reduced waste rsc.orgDesign of novel MCR pathways

Advanced Mechanistic Investigations Using Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the synthesis of this compound is crucial for optimizing existing routes and designing new ones. Future research will increasingly rely on a synergistic combination of experimental and computational techniques to elucidate these complex pathways.

Experimental Probes : Advanced spectroscopic techniques, including in-situ NMR and FTIR spectroscopy, can monitor reaction progress in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. Isotope labeling studies can further pinpoint the movement of atoms throughout the reaction coordinate.

Computational Modeling : Density Functional Theory (DFT) calculations have become an indispensable tool for mechanistic investigations. researchgate.net Researchers can model the entire reaction pathway, calculating the energies of reactants, transition states, and products. This allows for the validation of proposed mechanisms, such as the initial nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and dehydration. rsc.org Computational studies can also predict the influence of different catalysts and substituents on the reaction barrier, guiding experimental design. researchgate.net

A plausible reaction mechanism for the condensation synthesis and the corresponding computational targets are outlined below.

Reaction Step Description Experimental Investigation Computational Target
Step 1: Intermediate Formation Nucleophilic attack of the amino group on the carbonyl carbon of an acetylating agent.In-situ NMR to detect the Schiff base or amide intermediate.Calculation of the activation energy for the initial addition.
Step 2: Cyclization Intramolecular nucleophilic attack by the thiol group onto the imine/amide carbon.Trapping experiments to isolate cyclization intermediates.Modeling the transition state geometry of the ring-closing step.
Step 3: Dehydration/Aromatization Elimination of a water molecule to form the stable aromatic benzothiazole ring.Monitoring water formation using techniques like Karl Fischer titration.Calculating the thermodynamic driving force for the final aromatization.

Exploration of Supramolecular Chemistry and Non-Covalent Interactions

The specific arrangement of functional groups in this compound—a hydrogen bond donor (-OH), hydrogen bond acceptors (-NO₂, thiazole (B1198619) nitrogen), and an extended aromatic system—makes it an excellent candidate for forming complex supramolecular structures. wikipedia.org The study of these non-covalent interactions is critical for understanding its crystal packing, solubility, and potential use in crystal engineering and materials science. mdpi.comresearchgate.net

Key non-covalent interactions expected to play a significant role include:

Hydrogen Bonding : The hydroxyl group can act as a strong hydrogen bond donor, interacting with the nitro group, the thiazole nitrogen atom of a neighboring molecule, or solvent molecules. libretexts.org These interactions are fundamental in directing the assembly of molecules in the solid state. mdpi.com

π-π Stacking : The electron-rich benzothiazole ring system can engage in π-π stacking interactions. mdpi.com The presence of the electron-withdrawing nitro group and electron-donating hydroxyl group creates a polarized aromatic system, potentially leading to strong, offset stacking arrangements.

Future research will involve the co-crystallization of this compound with other molecules (coformers) to create novel crystalline materials with tailored properties, such as enhanced solubility or specific electronic characteristics.

Design and Synthesis of Chemically Diverse Derivatives with Tunable Electronic Properties for Material Science Applications

The inherent electronic structure of this compound, featuring a donor-π-acceptor (D-π-A) character, makes it a promising scaffold for developing materials for optoelectronic applications. mdpi.com The hydroxyl group acts as an electron donor, while the nitro group is a strong electron acceptor, creating a push-pull system that can be finely tuned. mdpi.comnih.gov

The design and synthesis of derivatives will focus on systematically modifying the core structure to control its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and the resulting energy gap. mdpi.com Strategies include:

Modification of Donor/Acceptor Groups : Replacing the hydroxyl group with stronger donors (e.g., -NH₂, -N(CH₃)₂) or the nitro group with other acceptors of varying strengths (e.g., -CN, -CF₃) can systematically alter the electronic properties. nih.govacs.org

Extension of π-Conjugation : Introducing conjugated linkers at various positions on the benzothiazole ring can extend the π-system, typically leading to a red-shift in absorption and emission spectra, which is desirable for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net

The table below outlines potential derivatives and their expected impact on electronic properties.

Derivative Modification Example Substituent Expected Effect on HOMO/LUMO Potential Application
Strengthen Donor Replace -OH with -N(CH₃)₂Raise HOMO energy, decrease energy gapRed-shifted emitters for OLEDs
Strengthen Acceptor Add a second -NO₂ groupLower LUMO energy, decrease energy gapElectron-transport materials, sensors
Weaken Acceptor Replace -NO₂ with -CNRaise LUMO energy, increase energy gapBlue-shifted emitters for OLEDs
Extend Conjugation Add a styryl group at C4Raise HOMO and lower LUMO, decrease energy gapOrganic solar cells, nonlinear optics acs.org

Application of Machine Learning and Artificial Intelligence in Predicting Synthesis Pathways and Compound Reactivity

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the study of complex molecules like this compound. researchgate.net These computational tools can analyze vast datasets to predict outcomes and guide research, saving significant time and resources. nih.gov

Retrosynthesis Prediction : AI-powered retrosynthesis tools, often based on transformer models similar to those used in natural language processing, can predict viable synthetic routes to a target molecule. chemrxiv.orgnih.gov By training on massive databases of known chemical reactions, these algorithms can propose novel and efficient pathways for synthesizing the target compound and its derivatives, including for underrepresented classes like heterocyclic formations. chemrxiv.org

Reactivity and Property Prediction : ML models, particularly quantitative structure-activity relationship (QSAR) models, can predict the reactivity of the compound. nih.gov For nitroaromatic compounds, AI can be used to predict potential mutagenicity or toxicity based on molecular descriptors. nih.gov Furthermore, AI can predict key electronic properties, helping to screen large virtual libraries of potential derivatives for material science applications before committing to their synthesis. digitellinc.comchemistryworld.com

Reaction Optimization : AI algorithms can be coupled with automated synthesis platforms to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by intelligently exploring the reaction space, leading to higher yields and purity with minimal human intervention. chemai.io

The integration of AI into the research workflow promises to accelerate the discovery and development of novel chemistry based on the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.